molecular formula C27H24F2N2O4 B8122865 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B8122865
M. Wt: 478.5 g/mol
InChI Key: UYGSIHOICUTOKT-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a difluorophenyl group, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The introduction of the Fmoc group is often achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The difluorophenyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group can protect amino groups during peptide synthesis, while the difluorophenyl group may enhance binding affinity to specific targets. The compound’s effects are mediated through pathways involving these molecular interactions, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid: Similar structure but lacks the difluorophenyl group.

    4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(4-fluorophenyl)piperidine-4-carboxylic acid: Contains a single fluorine atom instead of two.

    4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-dichlorophenyl)piperidine-4-carboxylic acid: Substitutes chlorine atoms for fluorine atoms.

Uniqueness

The presence of the difluorophenyl group in 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorophenyl)piperidine-4-carboxylic acid distinguishes it from similar compounds, potentially offering unique properties such as increased stability, enhanced binding affinity, and specific reactivity patterns.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O4/c28-17-13-18(29)15-19(14-17)31-11-9-27(10-12-31,25(32)33)30-26(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,13-15,24H,9-12,16H2,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGSIHOICUTOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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